3',4'-Dihydroxyflavone

Description

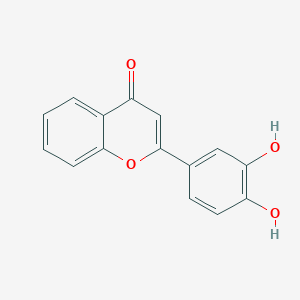

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNPMQHYWVKBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194349 | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-64-0 | |

| Record name | 3′,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3',4'-Dihydroxyflavone: A Technical Overview of a Promising Bioactive Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dihydroxyflavone is a naturally occurring flavonoid distinguished by its significant antioxidative, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of its fundamental chemical properties, alongside a detailed exploration of its biological activities and mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental insights and summarizing key quantitative data to facilitate further investigation into its therapeutic potential.

Core Chemical Properties

This compound, a member of the flavone subclass of flavonoids, possesses a characteristic C6-C3-C6 backbone. Its chemical identity is defined by the following properties:

| Property | Value | Citations |

| CAS Number | 4143-64-0 | [1][2][3] |

| Molecular Formula | C15H10O4 | [1][2][3][4] |

| Molecular Weight | 254.24 g/mol | [1][2][3][4] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)chromen-4-one | [4] |

| Synonyms | 3',4'-DHF | [5] |

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities that underscore its potential as a therapeutic agent. It is particularly noted for its neuroprotective effects, where it has been shown to shield neuronal cells from oxidative damage, a key factor in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its antioxidative and anti-inflammatory properties are central to its mechanism of action, contributing to the modulation of cellular oxidative stress and inflammatory pathways.[1]

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of this compound, particularly against the Influenza A virus. Oral administration in animal models has demonstrated a significant reduction in viral titers and lung pathology, along with decreased body weight loss and mortality.[5]

Experimental Protocols

To facilitate further research, this section outlines a generalized experimental workflow for investigating the antiviral efficacy of this compound in a cell-based assay.

In Vitro Antiviral Activity Assay

This protocol provides a framework for determining the concentration at which this compound inhibits viral replication by 50% (IC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

MTT or similar cell viability reagent

-

96-well plates

Procedure:

-

Cell Seeding: Plate MDCK cells in 96-well plates at a density that allows for confluent monolayer formation within 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in a cell culture medium.

-

Infection and Treatment:

-

Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with Influenza A virus at a predetermined multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted this compound.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Cytotoxicity Assay: Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC50) of the compound.

-

Viral Titer Determination: Determine the viral titer in the supernatant using methods such as a plaque assay or TCID50 assay.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of viral inhibition against the log of the compound concentration.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the in vitro antiviral activity assay described above.

Caption: Workflow for in vitro antiviral efficacy testing.

Future Directions

The multifaceted biological activities of this compound present numerous avenues for future research. Further investigation into its specific molecular targets and signaling pathways is crucial for a comprehensive understanding of its therapeutic mechanisms. Elucidating the structure-activity relationships of this compound and its derivatives could lead to the development of more potent and selective therapeutic agents. Continued preclinical and clinical studies are warranted to fully evaluate its potential in treating a variety of diseases.

References

Navigating the Challenges of 3',4'-Dihydroxyflavone in DMSO: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 3',4'-Dihydroxyflavone in Dimethyl Sulfoxide (DMSO)

This in-depth technical guide provides critical data and methodologies for the effective use of this compound, a promising flavonoid with known anti-inflammatory and neuroprotective properties, in a DMSO solvent system. This document addresses the core challenges of solubility and stability, offering quantitative data, detailed experimental protocols, and a mechanistic overview of its anti-inflammatory action to empower researchers in their drug discovery and development endeavors.

Solubility in DMSO

The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies. The data collated from various suppliers indicates a high degree of solubility, though variations exist. It is crucial to use anhydrous DMSO, as the presence of water can significantly impact solubility.

Table 1: Quantitative Solubility Data for this compound in DMSO

| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) | Conditions/Notes |

| MedchemExpress | 86.96 | 342.04 | Ultrasonic and warming and heat to 60°C; Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO. |

| TargetMol | 155 | 609.66 | Sonication is recommended. |

| ChemicalBook | 10 | 39.33 | - |

Experimental Protocol: Determination of this compound Solubility in DMSO by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker/incubator

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV detector

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (or other suitable mobile phase modifier)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 µg/mL.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered DMSO solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

The mobile phase can be a gradient or isocratic mixture of methanol and water with a small percentage of acetic acid (e.g., 0.1%) to ensure good peak shape. A typical starting point could be a 60:40 (v/v) mixture of methanol and acidified water.

-

Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 254 nm or the λmax of this compound).

-

Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the DMSO solution by accounting for the dilution factor. This value represents the solubility of this compound in DMSO under the specified conditions.

-

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

Stability in DMSO

The stability of this compound in DMSO stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. Several factors, including storage temperature, light exposure, and the presence of water, can influence its degradation.

Table 2: Stability and Storage Recommendations for this compound in DMSO

| Supplier/Source | Storage Temperature | Duration | Notes |

| MedchemExpress | -20°C | 1 year | - |

| MedchemExpress | -80°C | 2 years | - |

| TargetMol | -80°C | 1 year | In solvent |

| Selleckchem | -20°C | Up to 3 months | For majority of compounds in DMSO |

Experimental Protocol: Assessment of this compound Stability in DMSO by Forced Degradation Study

This protocol describes a forced degradation study to evaluate the stability of this compound in DMSO under various stress conditions.

Materials and Equipment:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Anhydrous DMSO

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a C18 column and UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the this compound DMSO stock solution with an equal volume of 0.1 N HCl.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 70°C).

-

Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines.

-

Control Sample: Keep a sample of the stock solution at the recommended storage temperature (e.g., -20°C) in the dark.

-

-

Incubation:

-

Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each stressed sample and the control.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by HPLC using the same method as described for the solubility determination.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Calculate the percentage degradation of this compound in each condition by comparing its peak area to that of the control.

-

Identify any new peaks that appear in the chromatograms of the stressed samples, which may represent degradation products.

-

Caption: Workflow for conducting a forced degradation study of this compound in DMSO.

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, particularly the Toll-like receptor 4 (TLR4) pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.

Recent studies have elucidated that this compound directly interacts with myeloid differentiation protein 2 (MD2), an accessory protein that is essential for the recognition of LPS by TLR4.[1][2][3] By binding to a hydrophobic pocket within MD2, this compound prevents the formation of the LPS-TLR4-MD2 complex, thereby inhibiting the initiation of the downstream inflammatory cascade.[1][2][3]

This inhibition leads to the suppression of two major downstream signaling pathways: the MyD88-dependent and TRIF-dependent pathways. Consequently, the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), as well as interferon regulatory factor 3 (IRF3), is attenuated.[1][2] This ultimately results in a decreased production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and various inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

Caption: The inhibitory effect of this compound on the LPS-induced TLR4 signaling pathway.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in DMSO, along with a detailed understanding of its anti-inflammatory mechanism. The provided data and protocols are intended to assist researchers in the accurate and effective use of this compound in their studies. Adherence to the outlined methodologies will contribute to the generation of reliable and reproducible data, accelerating the progress of research and development in fields targeting inflammatory and neurodegenerative diseases.

References

- 1. This compound mitigates inflammatory responses by inhibiting LPS and TLR4/MD2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic this compound Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of 3',4'-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dihydroxyflavone, a member of the flavonoid family, is recognized for its potential antioxidative properties. These properties are largely attributed to its chemical structure, which enables it to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing the experimental protocols for key antioxidant assays, presenting available quantitative data, and illustrating the underlying molecular mechanisms. While direct quantitative data for this compound is limited in some assays, this guide also includes data for structurally similar flavonoids to provide a comparative context for its potential efficacy.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities.[1] Their antioxidant effects are a key area of research, with implications for the prevention and treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[1] this compound's mode of action involves the direct scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways that regulate the cellular antioxidant response.[1] This document serves as a technical resource for professionals engaged in the research and development of antioxidant compounds.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various in vitro assays. Each assay is based on a different mechanism, primarily categorized as either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). While extensive quantitative data for this compound is not available across all assays, the following tables summarize the available data and provide comparative values for structurally similar flavonoids to infer its potential activity.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | Data Not Available | Ascorbic Acid | ~13.72 |

| Luteolin (5,7,3',4'-tetrahydroxyflavone) | ~7.5 | Quercetin | ~169.18 |

| Quercetin (3,5,7,3',4'-pentahydroxyflavone) | ~5.0 - 28 |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | Moderate Activity | Trolox | ~2.93 |

| Myricetin | Higher than Morin | ||

| Morin | Higher than this compound | ||

| Taxifolin | Lower than this compound |

IC50: The concentration of the compound required to scavenge 50% of the ABTS radical cations.[2] One study noted that the radical scavenging activity of phenolic compounds in the ABTS assay is related to the number of hydroxyl groups, the planarity of the molecular skeleton, and the extent of delocalization.[3] The order of activity was reported as: myricetin > morin > 3′,4′-dihydroxyflavone ~ 4-hydroxy coumarin > taxifolin.[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Compound | FRAP Value (µmol Trolox Equivalents/g) | Reference Compound | FRAP Value (µmol Trolox Equivalents/g) |

| This compound | Data Not Available | Quercetin | High Activity |

| Origanum vulgare extract | ~472.32 | ||

| Melissa officinalis extract | High Activity |

FRAP values are obtained by comparing the absorbance change at 593 nm in test reaction mixtures with those containing ferrous ions in a known concentration.[4]

Table 4: Cellular Antioxidant Activity (CAA)

| Compound | IC50 (µM) |

| 6,3´,4´-Trihydroxyflavone | 3.02 |

| 7,3´,4´-Trihydroxyflavone | 2.71 |

IC50: The concentration of the compound required to inhibit 50% of cellular reactive oxygen species.[5] Note: Data is for structurally similar compounds.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for a 96-well plate format for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 100 µM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in methanol.

-

Assay:

-

To each well of a 96-well plate, add a specific volume of the test compound dilution or positive control.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound: Prepare a series of dilutions of the test compound in the appropriate solvent.

-

Assay:

-

Add a small volume of the test compound dilution or positive control to the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Standard (e.g., FeSO₄ or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Compound and Standard: Prepare different concentrations of the test compound and a standard.

-

Assay:

-

Add a small volume of the test compound or standard to the FRAP reagent in a microplate well.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at 593 nm.[6]

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as micromolar equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe that becomes oxidized in the presence of radicals, and the antioxidant's ability to prevent this oxidation is quantified.

Materials:

-

Cell line (e.g., HepG2, RAW 264.7)

-

Cell culture medium and supplements

-

Dichlorofluorescin diacetate (DCFH-DA) probe

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another radical initiator

-

Test compound

-

Positive control (e.g., Quercetin)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compound or positive control for a specific period (e.g., 1-4 hours).

-

Probe Loading: Wash the cells and incubate them with the DCFH-DA probe.

-

Radical Induction: Add the radical initiator (e.g., AAPH) to induce oxidative stress.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculation: The antioxidant activity is calculated based on the reduction in fluorescence in the presence of the test compound compared to the control. The results are often expressed as quercetin equivalents.

Molecular Mechanisms and Signaling Pathways

The antioxidant activity of this compound is not solely due to direct radical scavenging. It also involves the modulation of key intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

Direct Radical Scavenging

The dihydroxy substitution on the B-ring of this compound is a critical structural feature for its antioxidant activity. This catechol moiety can readily donate hydrogen atoms to free radicals, thereby neutralizing them and forming a more stable flavonoid radical.

Modulation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Flavonoids can activate the Nrf2/ARE pathway, enhancing the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][7]

Inhibition of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in various cellular processes, including inflammation and apoptosis, which can be triggered by oxidative stress. Key MAPK pathways include the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Studies on 3',4'-dihydroxyflavonol have shown that it can inhibit the activation of JNK and p38 MAPK in response to oxidative stress.[8][9] This inhibition is thought to be mediated, at least in part, by the inhibition of upstream kinases such as CaMKII.[8][9] By attenuating these pro-inflammatory and pro-apoptotic pathways, this compound can exert a protective effect against oxidative damage.

Conclusion

This compound demonstrates significant potential as an antioxidant compound. Its in vitro activity is supported by its chemical structure, which facilitates direct radical scavenging, and its ability to modulate key cellular signaling pathways such as the Nrf2-ARE and MAPK pathways. While more quantitative data is needed to fully characterize its potency in various antioxidant assays, the available information, along with data from structurally similar flavonoids, strongly suggests its efficacy. This technical guide provides a foundational resource for researchers and professionals in the field, offering detailed experimental protocols and insights into the molecular mechanisms underlying the antioxidant effects of this compound. Further investigation into its bioavailability and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 8. Cardioprotective 3',4'-dihydroxyflavonol attenuation of JNK and p38(MAPK) signalling involves CaMKII inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Anti-inflammatory mechanisms of 3',4'-Dihydroxyflavone

An In-depth Technical Guide to the Anti-inflammatory Mechanisms of 3',4'-Dihydroxyflavone

Introduction

This compound (DHF) is a synthetic flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids are recognized for a variety of medicinal properties, including antioxidant, anti-cancer, and neuroprotective effects.[1] A significant body of research has focused on their anti-inflammatory capabilities.[1] Inflammation is a critical biological response to harmful stimuli, but dysregulated or chronic inflammation contributes to numerous diseases.[2] DHF has emerged as a potent anti-inflammatory agent, demonstrating significant effects in both in vitro and in vivo models.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, intended for researchers, scientists, and professionals in drug development.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are multi-faceted, targeting key signaling pathways and mediators in the inflammatory cascade. The primary mechanisms involve the direct inhibition of the lipopolysaccharide (LPS) recognition complex and the subsequent suppression of major downstream inflammatory signaling pathways, including Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of LPS Binding to TLR4/MD2 Complex

A foundational mechanism of DHF's action is its ability to interfere with the initial trigger of the inflammatory response in many experimental models. Research shows that DHF directly interacts with the hydrophobic pocket of Myeloid Differentiation 2 (MD2), a co-receptor of Toll-like receptor 4 (TLR4).[3][5] By binding to MD2, DHF effectively prevents lipopolysaccharide (LPS), a potent inflammatory stimulus from Gram-negative bacteria, from binding to and activating the TLR4/MD2 complex.[3][5] This upstream inhibition is crucial as it prevents the initiation of the entire downstream signaling cascade.

References

- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mitigates inflammatory responses by inhibiting LPS and TLR4/MD2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic this compound Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Effects of 3',4'-Dihydroxyflavone

Executive Summary

Neurodegenerative diseases represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The quest for effective therapeutic agents has led to significant interest in flavonoids, a class of natural polyphenolic compounds renowned for their diverse biological activities. Among these, 3',4'-Dihydroxyflavone (3,4-DHF), a flavone with hydroxyl groups at the 3' and 4' positions of the B-ring, has emerged as a promising neuroprotective candidate. This document provides an in-depth technical overview of the mechanisms underlying the neuroprotective effects of 3,4-DHF, focusing on its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key intracellular signaling pathways. Quantitative data from relevant studies are summarized, detailed experimental protocols are provided, and core signaling and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Core Mechanisms of Neuroprotection

3,4-DHF exerts its neuroprotective effects through a multi-targeted approach, primarily by activating endogenous antioxidant defenses, promoting cell survival signaling, and inhibiting apoptotic and inflammatory pathways.

Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological factor in neuronal cell death. 3,4-DHF effectively counters oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation[1]. Upon exposure to oxidative stress or inducers like 3,4-DHF, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1)[1][2][3]. Studies demonstrate that treatment with related dihydroxy-compounds significantly upregulates both mRNA and protein expression of Nrf2 and HO-1, promotes Nrf2 nuclear translocation, and consequently reduces intracellular ROS production[4][5]. This activation of the Nrf2/HO-1 axis is a cornerstone of the antioxidant and neuroprotective action of 3,4-DHF.

Promotion of Cell Survival via PI3K/Akt Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a fundamental signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis[6][7][8]. The activation of this pathway is a key mechanism through which 3,4-DHF confers neuroprotection.

Upon stimulation, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt (p-Akt) phosphorylates a multitude of downstream targets to mediate its pro-survival effects. One critical target is Glycogen Synthase Kinase-3β (GSK-3β), which is inhibited upon phosphorylation by Akt[8][9]. Since active GSK-3β can promote Nrf2 degradation, its inhibition by the PI3K/Akt pathway leads to the stabilization and accumulation of Nrf2, thus enhancing the antioxidant response[1][9]. This demonstrates significant crosstalk between the PI3K/Akt and Nrf2 pathways. Furthermore, Akt directly inhibits pro-apoptotic proteins like Bad and the Forkhead box O (FoxO) transcription factors, directly suppressing the apoptotic machinery[8].

Inhibition of Apoptosis and Neuroinflammation

3,4-DHF demonstrates potent anti-apoptotic and anti-inflammatory properties. In models of neuronal injury, such as ischemia-reperfusion, treatment with 3',4'-dihydroxyflavonol significantly reduces the number of apoptotic cells and suppresses the activity of caspase-3, a key executioner enzyme in the apoptotic cascade[10]. It modulates the balance of Bcl-2 family proteins, preventing the upregulation of the pro-apoptotic protein Bax and preserving the levels of anti-apoptotic proteins like Bcl-2, thereby inhibiting the mitochondrial pathway of apoptosis[11].

Neuroinflammation, driven by activated microglia, contributes significantly to neurodegeneration. 3,4-DHF has been shown to suppress the inflammatory response in activated microglial cells by inhibiting the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α)[10][12]. This anti-inflammatory effect is mediated through the suppression of the MAPK and NF-κB signaling pathways[12].

Quantitative Data Summary

The neuroprotective efficacy of 3,4-DHF and structurally similar flavonols has been quantified across various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effects on Cell Viability and Oxidative Stress Markers

| Parameter | Model System | Toxin/Stress | Treatment | Result | Reference |

|---|---|---|---|---|---|

| Cell Viability | HUVECs | High Glucose | 10 µmol/l 3,4-DHAP | Significant increase vs. high glucose group | [4] |

| ROS Production | HUVECs | High Glucose | 10 µmol/l 3,4-DHAP | Significant decrease vs. high glucose group | [4] |

| GSH Levels | Rat Brain (I/R) | Ischemia/Reperfusion | 10 mg/kg DiOHF | Significantly increased vs. I/R group | [10] |

| Malondialdehyde | Rat Brain (I/R) | Ischemia/Reperfusion | 10 mg/kg DiOHF | Significantly decreased vs. I/R group |[10] |

Note: 3,4-DHAP (3',4'-Dihydroxyacetophenone) and DiOHF (3',4'-dihydroxyflavonol) are structurally related compounds with similar dihydroxy substitutions, and their data are presented as indicative of 3,4-DHF's potential effects.

Table 2: Effects on Apoptotic and Inflammatory Markers

| Parameter | Model System | Toxin/Stress | Treatment | Result | Reference |

|---|---|---|---|---|---|

| Caspase-3 Positive Cells | Rat Brain (I/R) | Ischemia/Reperfusion | 10 mg/kg DiOHF | Significant decrease vs. I/R group | [10] |

| TUNEL Positive Cells | Rat Brain (I/R) | Ischemia/Reperfusion | 10 mg/kg DiOHF | Significant decrease vs. I/R group | [10] |

| TNF-α Levels | Rat Brain (I/R) | Ischemia/Reperfusion | 10 mg/kg DiOHF | Significantly reversed increase seen in I/R group | [10] |

| Nitric Oxide (NO) | BV2 Microglia | LPS (500 ng/ml) | 1-10 µM 3,4-DHF | Dose-dependent inhibition of NO production | [12] |

| Prostaglandin E2 (PGE2) | BV2 Microglia | LPS (500 ng/ml) | 1-10 µM 3,4-DHF | Dose-dependent inhibition of PGE2 production |[12] |

Experimental Protocols

The following section details standardized protocols for key assays used to evaluate the neuroprotective effects of 3,4-DHF.

General Experimental Workflow

A typical in vitro study to assess neuroprotection involves cell culturing, induction of neurotoxicity, treatment with the test compound, and subsequent analysis of various cellular and molecular endpoints.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of 3,4-DHF for 2 hours. Subsequently, add the neurotoxin (e.g., 100 µM 6-OHDA) and co-incubate for 24 hours.

-

MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours at 37°C.

-

Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Intracellular ROS Measurement (DCFH-DA Assay)

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Plating and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

-

Probe Loading: After treatment, wash the cells once with warm DMEM. Add 500 µL of 10 µM DCFH-DA working solution to each well of a 24-well plate[13]. Incubate at 37°C for 30 minutes in the dark[13].

-

Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS to remove excess probe[13].

-

Measurement: Add 500 µL of 1x PBS to each well[13]. Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.

Western Blot Analysis

This technique is used to detect specific proteins in cell lysates.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis[14].

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane[14].

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C[14].

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[14]. Densitometry analysis is used for quantification relative to a loading control (e.g., β-actin).

Conclusion and Future Perspectives

This compound is a potent, multi-target neuroprotective agent with significant therapeutic potential. Its ability to concurrently activate the PI3K/Akt and Nrf2/HO-1 signaling pathways allows it to effectively combat oxidative stress, inhibit apoptosis, and suppress neuroinflammation, which are common pathological hallmarks of a wide range of neurodegenerative disorders. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further investigation.

Future research should focus on validating these in vitro findings in preclinical animal models of specific diseases such as Parkinson's and Alzheimer's disease. Further studies are also warranted to determine its pharmacokinetic profile, blood-brain barrier permeability, and to fully elucidate its direct molecular targets. The development of 3,4-DHF and its derivatives represents a promising strategy in the ongoing search for effective neuroprotective therapeutics.

References

- 1. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 2. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-dihydroxybenzalacetone protects against Parkinson's disease-related neurotoxin 6-OHDA through Akt/Nrf2/glutathione pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased apoptosis, tumor necrosis factor-α, and DNA damage attenuated by 3',4'-dihydroxyflavonol in rats with brain İschemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Metabolism of 3',4'-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dihydroxyflavone (3',4'-DHF) is a flavonoid compound with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Its therapeutic potential is, however, intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of 3',4'-DHF. While specific in vivo pharmacokinetic data for 3',4'-DHF is limited, this guide synthesizes available information on its metabolic pathways, including Phase I and Phase II transformations, and presents data from structurally similar flavonoids to provide a predictive framework. Detailed experimental protocols for studying flavonoid bioavailability and metabolism are provided, alongside visualizations of key metabolic and signaling pathways to support further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are recognized for their potential health benefits.[3] this compound, a member of the flavone subclass, has garnered interest for its biological activities.[2] However, the clinical translation of these promising in vitro effects is often hampered by poor oral bioavailability, a common characteristic of many flavonoids.[4] Extensive metabolism in the intestine and liver significantly reduces the amount of the parent compound that reaches systemic circulation.[4] Understanding the metabolic pathways and pharmacokinetic profile of 3',4'-DHF is therefore crucial for the design of effective delivery systems and for the prediction of its physiological effects. This guide aims to consolidate the existing knowledge on the bioavailability and metabolism of 3',4'-DHF and to provide practical methodologies for its further investigation.

Bioavailability and Pharmacokinetics

To date, specific in vivo pharmacokinetic parameters for this compound (Cmax, Tmax, AUC) following oral administration have not been extensively reported in the scientific literature. However, studies on structurally related flavonoids provide valuable insights into the likely pharmacokinetic profile of 3',4'-DHF.

For instance, a study on the structurally similar compound 7,8-dihydroxyflavone in mice revealed a plasma half-life of approximately 134 minutes after oral administration of a 50 mg/kg dose.[5] In another study, 7,8-dihydroxyflavone administered intraperitoneally to rats at 5 mg/kg resulted in a maximum plasma concentration (Cmax) of approximately 48 ng/mL, which was reached (Tmax) at 15 minutes.[6] It is important to note that these values are for a different dihydroxyflavone and may not be directly extrapolated to 3',4'-DHF.

To illustrate how such data is typically presented, the following table summarizes the pharmacokinetic parameters of 5,7,3′,4′-tetramethoxyflavone, a related flavonoid, in rats.

Table 1: Pharmacokinetic Parameters of 5,7,3′,4′-Tetramethoxyflavone in Rats Following Oral Administration (50 mg/kg) [7]

| Parameter | Value (Mean ± SD) |

| Cmax (µg/mL) | 0.79 ± 0.30 |

| Tmax (min) | 190.34 ± 24.50 |

| t1/2 (min) | 273.76 ± 90.23 |

| AUC (µg·min/mL) | Not Reported |

| Bioavailability (%) | 14.3 |

Metabolism

The metabolism of flavonoids, including 3',4'-DHF, is a complex process primarily involving Phase I and Phase II enzymatic reactions in the liver and intestines.

Phase I Metabolism

Phase I metabolism of flavonoids is primarily mediated by cytochrome P450 (CYP) enzymes. For flavones, this can involve hydroxylation and O-demethylation.[8] In the case of methoxylated precursors, such as 3',4'-dimethoxyflavone, CYP1B1 has been shown to catalyze its O-demethylation to form this compound.[8]

Phase II Metabolism

Phase II metabolism is the major route of biotransformation for flavonoids, leading to the formation of more water-soluble conjugates that can be readily excreted. The principal Phase II reactions for 3',4'-DHF are glucuronidation and sulfation.[4]

-

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). For dihydroxyflavones, glucuronidation can occur at the hydroxyl groups. Studies on similar flavonoids suggest that the 4'-hydroxyl group is a primary site for glucuronidation, a reaction often mediated by the UGT1A1 isoform.[9]

-

Sulfation: Sulfotransferases (SULTs) catalyze the sulfation of flavonoids. The 7-OH and 4'-OH positions on the flavonoid scaffold are common sites for sulfation.[4]

A known human metabolite of this compound is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxyoxane-2-carboxylic acid, which is a glucuronide conjugate.[10]

The following table summarizes the in vitro metabolism of fisetin (3,3',4',7-tetrahydroxyflavone), a structurally similar flavonol, in rats, highlighting the predominance of conjugated metabolites.

Table 2: In Vivo Metabolism of Fisetin in Rats [11]

| Administration Route | Dose | Parent Compound in Serum | Predominant Metabolites in Serum |

| Intravenous | 10 mg/kg | Rapidly declined | Fisetin sulfates/glucuronides |

| Oral | 50 mg/kg | Transiently present | Fisetin sulfates/glucuronides |

Metabolic Pathway of this compound

The metabolic conversion of 3',4'-DHF primarily involves conjugation reactions.

Metabolic pathway of this compound.

Signaling Pathways

This compound and its close structural analogs have been shown to modulate several intracellular signaling pathways, which likely underlies their observed biological activities.

One key identified mechanism for the related compound 3',4'-dihydroxyflavonol is the direct inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[12][13][14] Inhibition of CaMKII by 3',4'-dihydroxyflavonol subsequently attenuates the activation of downstream stress-activated protein kinases, namely c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), by preventing the activation of their upstream kinases MKK4/7 and MKK3/6, respectively.[12][13] This signaling cascade is implicated in cellular responses to stress and inflammation.

Furthermore, studies on this compound have demonstrated its ability to inhibit the phosphorylation of MAPK and the activation of nuclear factor-kappa B (NF-κB) in microglial cells, suggesting a direct or indirect role in modulating these key inflammatory pathways.[1]

Signaling Pathway of 3',4'-Dihydroxyflavonol

The following diagram illustrates the proposed signaling cascade initiated by 3',4'-dihydroxyflavonol.

Signaling pathway of 3',4'-Dihydroxyflavonol.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a flavonoid in liver microsomes.

Materials:

-

Pooled human or animal liver microsomes

-

100 mM Phosphate buffer, pH 7.4

-

20 mM NADPH solution

-

Test flavonoid (e.g., 3',4'-DHF) stock solution

-

Organic solvent (e.g., acetonitrile or ethyl acetate) for reaction termination

-

Incubator or water bath at 37°C

-

Centrifuge

Procedure:

-

Thaw the liver microsomes on ice.

-

Prepare a reaction mixture containing phosphate buffer, microsomes, and the test flavonoid in a microcentrifuge tube.

-

Pre-incubate the reaction mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate the reaction at 37°C with gentle agitation for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold organic solvent.

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound and identify metabolites.

Experimental Workflow for In Vitro Metabolism

Workflow for in vitro metabolism study.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study of a flavonoid in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Test flavonoid (e.g., 3',4'-DHF) formulation for oral administration

-

Oral gavage needles

-

Heparinized tubes for blood collection

-

Centrifuge

-

Equipment for blood sampling (e.g., tail vein or retro-orbital plexus)

Procedure:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Fast the rats overnight (12-18 hours) with free access to water before dosing.

-

Administer a single oral dose of the flavonoid formulation to each rat via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Immediately centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Extract the flavonoid and its metabolites from the plasma using protein precipitation or liquid-liquid extraction.

-

Quantify the concentrations of the parent flavonoid and its metabolites in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Experimental Workflow for In Vivo Pharmacokinetic Study

Workflow for in vivo pharmacokinetic study.

Conclusion

The bioavailability and metabolism of this compound are critical determinants of its potential therapeutic efficacy. While direct in vivo pharmacokinetic data for 3',4'-DHF remains to be fully elucidated, existing evidence from in vitro studies and research on structurally similar flavonoids indicates that it likely undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation. This extensive metabolism suggests that the oral bioavailability of the parent compound is probably low. The identification of CaMKII as a potential direct molecular target for the closely related 3',4'-dihydroxyflavonol provides a significant advancement in understanding its mechanism of action and its effects on downstream signaling pathways such as the MAPK and NF-κB pathways. Further research, employing the methodologies outlined in this guide, is necessary to precisely quantify the pharmacokinetic parameters of 3',4'-DHF and its metabolites and to fully characterize its biological activities in vivo. Such studies are essential for the rational design of strategies to enhance its bioavailability and to unlock its full therapeutic potential.

References

- 1. Synthetic this compound Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4143-64-0 | FD07751 | Biosynth [biosynth.com]

- 3. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 3,3',4'-trihydroxyflavone and 3,6,4'-trihydroxyflavone (4'-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4'-Dihydroxyflavone | C15H10O4 | CID 688715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardioprotective 3',4'-dihydroxyflavonol attenuation of JNK and p38(MAPK) signalling involves CaMKII inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aups.org.au [aups.org.au]

In Silico Docking of 3',4'-Dihydroxyflavone: A Technical Guide to Target Interactions

An in-depth exploration of the molecular docking, target proteins, and associated signaling pathways of 3',4'-Dihydroxyflavone, providing researchers and drug development professionals with a comprehensive computational perspective on its therapeutic potential.

Introduction

This compound, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects.[1] Understanding the molecular mechanisms underlying these activities is crucial for the development of novel therapeutics. In silico molecular docking has emerged as a powerful tool to predict and analyze the interactions between small molecules, such as this compound, and their biological targets at an atomic level. This technical guide provides a detailed overview of the in silico docking studies of this compound with key protein targets, summarizing quantitative binding data, outlining experimental protocols, and visualizing the relevant biological pathways.

Quantitative Data Presentation

The binding affinity of this compound to various target proteins has been investigated in several in silico studies. The following tables summarize the key quantitative data, primarily focusing on binding energies, to facilitate a comparative analysis of its interaction with different targets.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Reference Ligand | Reference Ligand Binding Energy (kcal/mol) |

| GABA-A Receptor (α2 subunit) | This compound | -197.13[1] | GABA | -93.36[1] |

| KATP Channel | This compound | -246.94[1] | Pinacidil | -273.08[1] |

| Adenosine A3 Receptor | This compound | -250.42[1] | Adenosine | -283.97[1] |

| Target Protein | Flavonoid Inhibitor | Inhibition Constant (Ki) (µM) | Inhibition Type |

| CYP1B1 | Apigenin | 0.5[2] | Mixed |

| CYP1B1 | Amentoflavone | - | Competitive |

| CYP1B1 | Quercetin | - | Mixed |

| CYP1A1 | Myricetin, Apigenin, Kaempferol, Quercetin, Amentoflavone, Quercitrin, Rutin | 0.20 - 1.6[3] | - |

| CYP1B1 | Myricetin, Apigenin, Kaempferol, Quercetin, Amentoflavone, Quercitrin, Rutin | 0.06 - 5.96[3] | - |

Experimental Protocols: A Guide to Molecular Docking of Flavonoids

The following protocol outlines a general methodology for performing in silico molecular docking of flavonoids, such as this compound, with target proteins using widely accepted software like AutoDock Vina.

Protein Preparation

-

Receptor Acquisition: Obtain the three-dimensional structure of the target protein from a public repository like the Protein Data Bank (PDB).

-

Structural Refinement: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.

-

Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman charges) to the protein atoms to simulate a physiological environment.

-

File Conversion: Convert the prepared protein structure into the PDBQT file format, which is required for AutoDock Vina.

Ligand Preparation

-

Ligand Acquisition: Obtain the 3D structure of this compound from a chemical database such as PubChem.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field to obtain a low-energy conformation.

-

Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

-

File Conversion: Convert the prepared ligand structure into the PDBQT file format.

Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the active site or the region of interest on the target protein. The size and center of the grid box are crucial parameters that dictate the search space for the ligand.

-

Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness, which controls the thoroughness of the search.

-

Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a stochastic search to find the optimal binding poses of the ligand within the defined grid box.

-

Analysis of Results: The output of the docking simulation will include a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Further analysis involves visualizing the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, using molecular visualization software.

Visualization of Signaling Pathways and Workflows

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, starting from target identification to lead optimization.

References

- 1. Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human cytochrome CYP 1 enzymes by flavonoids of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 3',4'-Dihydroxyflavone: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3',4'-Dihydroxyflavone. It is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this flavonoid. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a member of the flavonoid class of polyphenolic compounds, has garnered interest for its potential therapeutic properties. Flavonoids are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Preliminary in vitro studies have begun to elucidate the cytotoxic and antiproliferative effects of this compound against various cancer cell lines, suggesting its potential as a candidate for further preclinical development. This guide focuses on the existing data from cytotoxicity screenings to provide a foundational understanding of its activity.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated in human osteosarcoma (OS) cell lines, MG-63 and U2OS. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure using both MTT and Crystal Violet (CV) assays. The results are summarized in the table below.[1] In contrast, this compound showed no cytotoxic effects on BV2 microglia cells at the concentrations tested in a separate study focused on its anti-inflammatory properties.[2]

| Cell Line | Assay | IC50 (µmol/L ± SD) |

| MG-63 | MTT | 98.5 ± 37.5 |

| CV | 104.9 ± 12.0 | |

| U2OS | MTT | 34.6 ± 3.6 |

| CV | 43.1 ± 10.3 |

Table 1: IC50 values of this compound in human osteosarcoma cell lines after 48 hours of treatment.[1]

Experimental Protocols

The following protocols are based on the methodologies used to obtain the cytotoxicity data presented above.

Cell Culture and Treatment

-

Cell Lines: Human osteosarcoma cell lines MG-63 and U2OS are used.

-

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). This stock is then serially diluted in the culture medium to achieve the desired final concentrations for treatment. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Seeding: For 96-well plates, cells are seeded at a density of 1 x 10⁴ cells per well.

Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, and 100 µmol/L) for 48 hours.[1]

-

MTT Addition: Two hours before the end of the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.[1]

-

Incubation: Incubate the plate for the remaining 2 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

The Crystal Violet assay is a method used to determine the number of viable cells by staining the DNA of adherent cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After the 48-hour treatment period, remove the culture medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

-

Staining: Wash the wells with PBS and stain the cells with a 0.5% Crystal Violet solution for 20 minutes.

-

Washing: Remove the staining solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Air-dry the plate and then solubilize the stain by adding a solubilizing agent (e.g., methanol or a 30% acetic acid solution) to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570-590 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Visualization of Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the signaling pathways potentially modulated by this compound.

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Studies on this compound and structurally similar flavonoids suggest that their cytotoxic and anti-inflammatory effects may be mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] In osteosarcoma cells, this compound has been shown to alter cell cycle dynamics.[1][4][5]

Caption: Postulated inhibitory effects on MAPK and NF-κB signaling pathways.

In osteosarcoma cells, this compound has been observed to modulate the cell cycle, leading to cytostatic effects.[1][4][5] This involves differential expression of cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in Cdk1 expression was associated with an increase in the S-phase population in the MG-63 cell line.[1]

Caption: Impact of this compound on cell cycle regulation.

Conclusion

The preliminary cytotoxicity screening of this compound indicates a concentration-dependent inhibitory effect on the growth and viability of human osteosarcoma cell lines.[1][4] The methodologies detailed in this guide provide a standardized framework for conducting similar in vitro evaluations. The potential mechanisms of action appear to involve the modulation of key signaling pathways such as MAPK and NF-κB, as well as the regulation of the cell cycle. Further research is warranted to fully elucidate the molecular targets and to evaluate the in vivo efficacy and safety of this compound as a potential anticancer agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic this compound Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3',4'-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving 3',4'-Dihydroxyflavone for cell culture

Application Notes and Protocols: 3',4'-Dihydroxyflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (3',4'-DHF) is a flavonoid compound recognized for its antioxidative, anti-inflammatory, and anti-apoptotic properties.[1][2] As a secondary metabolite found in various plants, it plays a role in plant defense and health.[1] In research, 3',4'-DHF is investigated for its potential therapeutic applications, including neuroprotection, modulation of immune responses, and its role in developmental biology.[1][2][3] Its mechanism of action involves scavenging free radicals and modulating key cellular signaling pathways such as MAPK and NF-κB.[1][3]

This document provides a detailed protocol for the proper dissolution, storage, and application of this compound in cell culture experiments to ensure reproducibility and accuracy of results.

Physicochemical and Solubility Data

Proper dissolution is critical for the biological activity and reliability of in vitro experiments. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.

Table 1: Solubility and Preparation Data for this compound

| Parameter | Value & Conditions | Source |

| Molecular Weight | 254.24 g/mol | [1] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4][5][6][7] |

| Solubility in DMSO | 86 - 155 mg/mL (approx. 342 - 610 mM) | [4][5][6] |

| Recommended Practices | Use newly opened, high-purity DMSO as it is hygroscopic.[5][6] Sonication, gentle warming, or heating up to 60°C can aid complete dissolution.[4][5][6][8] | [4][5][6][8] |

| Aqueous Solubility | Sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in an organic solvent like DMSO or DMF before diluting into the aqueous buffer.[9] | [9] |

Storage and Stability

Correct storage of both the solid compound and its stock solutions is essential to prevent degradation and maintain bioactivity. Flavonoids can have limited stability in cell culture media over long incubation periods.[10]

Table 2: Storage and Stability Guidelines

| Form | Storage Temperature | Duration | Recommendations | Source |

| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [4] |

| 2°C to 8°C | Long-term | [1] | ||

| Stock Solution (in DMSO) | -80°C | 1 - 2 years | Prepare aliquots to avoid repeated freeze-thaw cycles. | [4][6] |

| -20°C | 1 year | [6] | ||

| Aqueous/Media Solution | Not Recommended for Storage | N/A | Prepare fresh working solutions from the frozen stock immediately before use. Do not store for more than one day.[9] | [9] |

Biological Activity and Recommended Concentrations

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. It is crucial to perform a dose-response study to determine the optimal concentration for a specific experimental setup.

Table 3: Reported Biological Concentrations

| Cell Type / Model | Effect | Effective Concentration / IC50 | Source |

| BV2 Microglia | Anti-inflammatory (inhibition of NO and PGE₂ production) | 1 - 10 µM | [3] |

| BV2 Microglia | Cytotoxicity (WST-1 assay) | No cytotoxicity observed up to 10 µM | [3] |

| SK-MEL-1 Cells | Cytotoxicity | IC50 > 100 µM | [6] |

| Bovine Embryos | Promoted blastocyst development | Optimal at 10 µM | [2] |

| General | Antiallergic Activity | IC50 = 30 µM | [5] |

Experimental Protocols